molecular formula C28H30N2P2 B14022278 N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide

N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide

Cat. No.: B14022278
M. Wt: 456.5 g/mol
InChI Key: RFAHMLDFWLCKLT-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide is a complex organophosphorus compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes both dimethylamino and diphenylphosphino groups, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide typically involves the reaction of dimethylaminoethylamine with diphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored closely to maintain the desired reaction conditions and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have significant applications in various fields, including catalysis and material science .

Scientific Research Applications

N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide involves its interaction with molecular targets through its phosphine and amino groups. These interactions can lead to the formation of coordination complexes, which play a crucial role in catalysis and other chemical processes. The pathways involved in these interactions are complex and depend on the specific reaction conditions and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organophosphorus compounds with dimethylamino and diphenylphosphino groups, such as:

Uniqueness

What sets N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide apart from similar compounds is its unique combination of functional groups, which provides it with distinct reactivity and versatility in various chemical reactions. This uniqueness makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C28H30N2P2

Molecular Weight

456.5 g/mol

IUPAC Name

N',N'-bis(diphenylphosphanyl)-N,N-dimethylethane-1,2-diamine

InChI

InChI=1S/C28H30N2P2/c1-29(2)23-24-30(31(25-15-7-3-8-16-25)26-17-9-4-10-18-26)32(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22H,23-24H2,1-2H3

InChI Key

RFAHMLDFWLCKLT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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